1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Overview
Description
The compound “1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one” appears to be a derivative of the 1H-1,2,3-triazole class1. However, there is limited information available about this specific compound. It’s worth noting that triazole derivatives are known for their wide range of biological activities1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one”. However, the synthesis of similar compounds often involves the reaction of an appropriate organic halide with a triazole derivative2.Molecular Structure Analysis
The molecular structure of “1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one” is not directly available. However, based on its name, it can be inferred that it contains a 1,2,3-triazole ring attached to a 4-chlorophenylmethyl group and an ethanone group.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one”. However, triazole derivatives are known to participate in a variety of chemical reactions, often serving as versatile intermediates in the synthesis of complex organic molecules3.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one” are not directly available. However, similar compounds are often solid at room temperature and have moderate solubility in organic solvents5.Scientific Research Applications
Chemical Synthesis and Structural Characterization
1-{1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one and its derivatives have been extensively studied for their synthesis and structural characterization. Research in this area has focused on the synthesis of various triazole compounds and their oxime derivatives, with investigations into their nuclear magnetic resonance (NMR) spectroscopy, single crystal X-ray, and elemental analysis. These studies provide crucial information on the molecular structure and properties of these compounds (Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023), (Dong & Huo, 2009).
Antimicrobial and Antifungal Applications
Several studies have explored the antimicrobial and antifungal properties of triazole derivatives. Novel triazole compounds have been synthesized and screened for their efficacy against various bacterial and fungal species. These findings highlight the potential of triazole derivatives as active agents in combating microbial and fungal infections (Kumar, Veena, Anantha Lakshmi, Kamala, & Sujatha, 2017).
Corrosion Inhibition
Research has also been conducted on the use of triazole derivatives as corrosion inhibitors. Studies have shown that these compounds can effectively inhibit corrosion in certain environments, such as hydrochloric acid. This makes them valuable in industrial applications where metal preservation is critical (Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Anticancer Research
There is emerging research on the potential anticancer properties of triazole derivatives. Some studies have investigated the synthesis of new triazole compounds and evaluated their efficacy against cancer cell lines. This research contributes to the ongoing search for novel anticancer agents and therapies (Bhat, Nagaraja, Divyaraj, Harikrishna, Pai, Biswas, & Peethamber, 2016).
Safety And Hazards
The safety and hazards associated with “1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one” are not directly available. However, similar compounds can pose hazards such as skin and eye irritation, and may be harmful if swallowed or inhaled5.
Future Directions
The future directions for “1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one” are not directly available. However, given the wide range of biological activities exhibited by triazole derivatives, it is likely that further research could explore its potential applications in fields such as medicinal chemistry6.
Please note that this information is based on the available data and may not be fully accurate or complete. Further research is needed to confirm these details.
properties
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]triazol-4-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-8(16)11-7-15(14-13-11)6-9-2-4-10(12)5-3-9/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBRNDCAHLWKTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501183515 | |
Record name | 1-[1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501183515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one | |
CAS RN |
1443291-25-5 | |
Record name | 1-[1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443291-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501183515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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